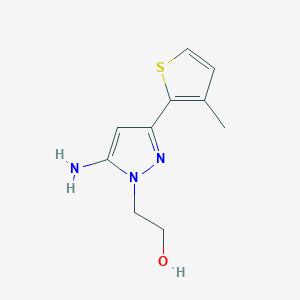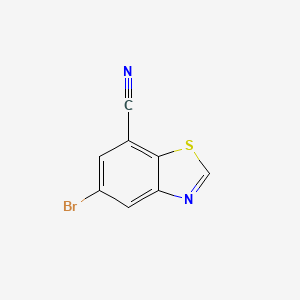
5-Bromo-1,3-benzothiazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-benzothiazole-7-carbonitrile is an organic compound with the molecular formula C8H3BrN2S. It is a white solid that is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-benzothiazole-7-carbonitrile typically involves the bromination of 1,3-benzothiazole-7-carbonitrile. One common method is the reaction of 1,3-benzothiazole-7-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures . The reaction conditions need to be carefully controlled to ensure the selective bromination at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-benzothiazole-7-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1,3-benzothiazole-7-carbonitrile derivatives .
Scientific Research Applications
5-Bromo-1,3-benzothiazole-7-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-benzothiazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-benzothiazole-7-carbonitrile
- 5-Fluoro-1,3-benzothiazole-7-carbonitrile
- 5-Iodo-1,3-benzothiazole-7-carbonitrile
Uniqueness
5-Bromo-1,3-benzothiazole-7-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives . The bromine atom can participate in specific interactions, such as halogen bonding, which can affect the compound’s properties and applications .
Properties
Molecular Formula |
C8H3BrN2S |
|---|---|
Molecular Weight |
239.09 g/mol |
IUPAC Name |
5-bromo-1,3-benzothiazole-7-carbonitrile |
InChI |
InChI=1S/C8H3BrN2S/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2,4H |
InChI Key |
DGPCUTUFTMPLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)SC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


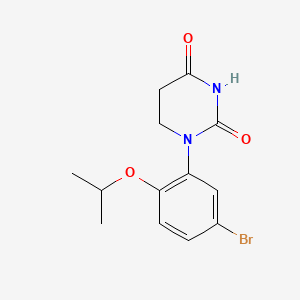
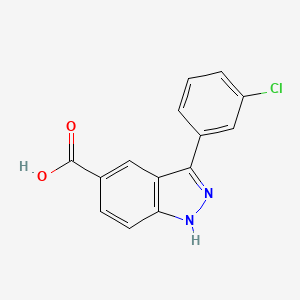


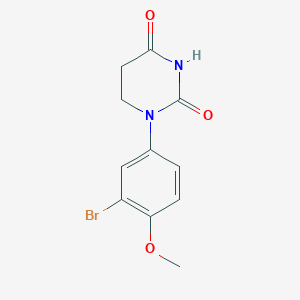
![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)
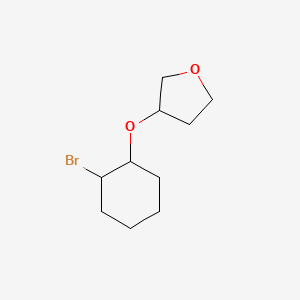

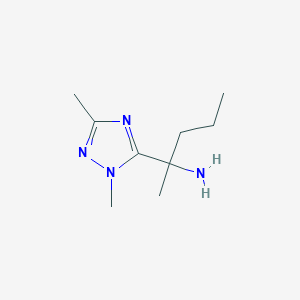
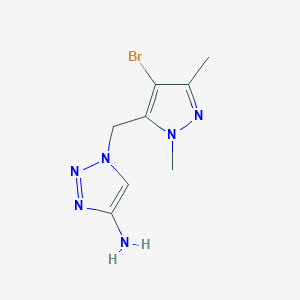
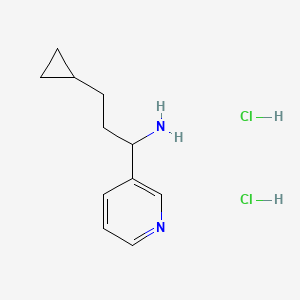

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
